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molecular formula C8H4INO2 B1210601 5-Iodoisatin CAS No. 20780-76-1

5-Iodoisatin

Cat. No. B1210601
M. Wt: 273.03 g/mol
InChI Key: OEUGDMOJQQLVAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07176314B2

Procedure details

N-Iodosuccinimide (8.68 g, 38.6 mmol) was added to a stirred mixture of 6-chloro-isatin (6.98 g, 38.6 mmol) and TfOH (120 g) at 0° C. under N2. Ice-bath was removed and stirring at room temperature was continued for 19 h. The mixture was poured to ice-water. The precipitate was collected by filtration, washed with water (until pH˜7), and dried to give 6-chloro, 5-iodo-isatine (10.5 g) as a 95% pure (1H NMR, 400 MHz), orange solid: 1H NMR (DMSO-d6) 7.10 (s, 1 H), 7.96 (s, 1 H), 11.21 (s, 1 H); ms 305.9 (M−H+).
Quantity
8.68 g
Type
reactant
Reaction Step One
Quantity
6.98 g
Type
reactant
Reaction Step One
Name
Quantity
120 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1]N1C(=O)CCC1=O.Cl[C:10]1[CH:18]=[C:17]2[C:13]([C:14](=[O:20])[C:15](=[O:19])[NH:16]2)=[CH:12][CH:11]=1.S(O)(C(F)(F)F)(=O)=O>>[I:1][C:11]1[CH:12]=[C:13]2[C:17](=[CH:18][CH:10]=1)[NH:16][C:15](=[O:19])[C:14]2=[O:20]

Inputs

Step One
Name
Quantity
8.68 g
Type
reactant
Smiles
IN1C(CCC1=O)=O
Name
Quantity
6.98 g
Type
reactant
Smiles
ClC1=CC=C2C(C(NC2=C1)=O)=O
Name
Quantity
120 g
Type
reactant
Smiles
S(=O)(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Ice-bath was removed
ADDITION
Type
ADDITION
Details
The mixture was poured to ice-water
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water (until pH˜7)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
19 h
Name
Type
product
Smiles
IC=1C=C2C(C(NC2=CC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g
YIELD: CALCULATEDPERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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